molecular formula C8H16N2O3 B13985635 4-Amino-1-methoxy-piperidine-4-carboxylic acid methyl ester

4-Amino-1-methoxy-piperidine-4-carboxylic acid methyl ester

Cat. No.: B13985635
M. Wt: 188.22 g/mol
InChI Key: HWPRJMDRUIEWIH-UHFFFAOYSA-N
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Description

4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of 4-Amino-1-methoxy-4-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methyl-4-piperidinecarboxylic acid: This compound is similar in structure but lacks the methoxy group.

    Methyl piperidine-4-carboxylate: Another related compound used in similar applications.

    4-Amino-4-(hydroxymethyl)-1-piperidinecarboxylic acid phenylmethyl ester: A derivative with a hydroxymethyl group.

Uniqueness

4-Amino-1-methoxy-4-piperidinecarboxylic acid methyl ester is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-amino-1-methoxypiperidine-4-carboxylate

InChI

InChI=1S/C8H16N2O3/c1-12-7(11)8(9)3-5-10(13-2)6-4-8/h3-6,9H2,1-2H3

InChI Key

HWPRJMDRUIEWIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)OC)N

Origin of Product

United States

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